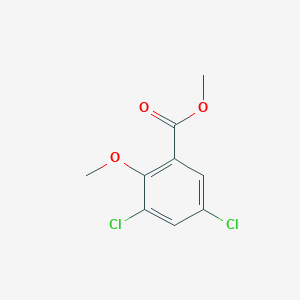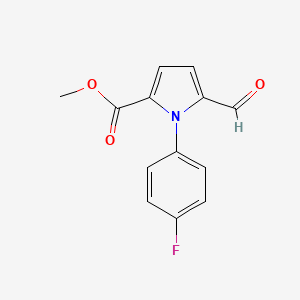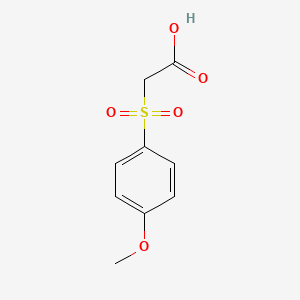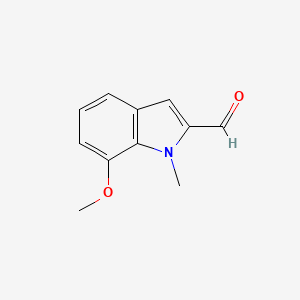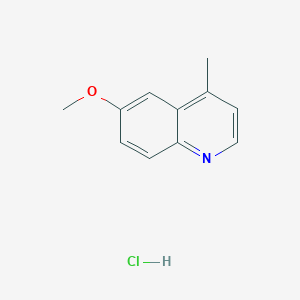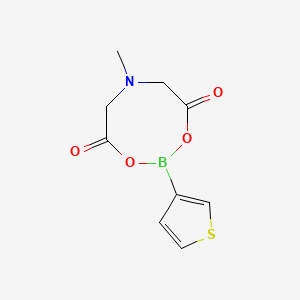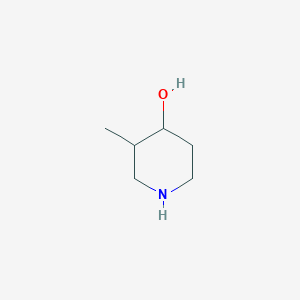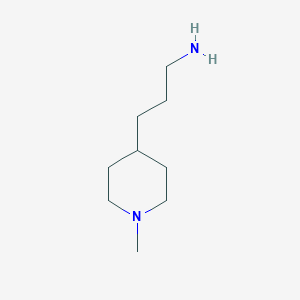![molecular formula C12H17NO B3023158 2-[(4-甲氧基苯基)甲基]吡咯烷 CAS No. 66162-38-7](/img/structure/B3023158.png)
2-[(4-甲氧基苯基)甲基]吡咯烷
描述
2-[(4-Methoxyphenyl)methyl]pyrrolidine, also known as 4-MPMP, is a heterocyclic compound with a pyrrolidine ring and a 4-methoxyphenylmethyl substituent. It has a wide range of applications in the field of medicinal chemistry, ranging from its use as a pharmaceutical intermediate to its role in drug discovery and development. 4-MPMP is also used in the synthesis of various bioactive compounds, including peptides, peptidomimetics, and small-molecule drugs.
科学研究应用
吡咯烷在药物发现中的应用
吡咯烷衍生物,包括2-[(4-甲氧基苯基)甲基]吡咯烷,由于其多功能骨架,能够有效探索药效基团空间,在药物发现中发挥着至关重要的作用。这归因于sp3杂化、对立体化学的贡献以及增加的分子三维覆盖范围。吡咯烷衍生物因其对生物靶点的选择性而受到研究,展示了各种生物活性分子。这篇综述强调了吡咯烷环在设计具有不同生物学特征的新化合物中的重要性,突出了立体异构性和取代基空间取向在实现不同生物学活性中的重要性(Li Petri et al., 2021)。
立体化学和生物活性
立体化学在吡咯烷衍生物的药理学特征中起着举足轻重的作用,包括苯甲哌醋及其甲基衍生物。这些基于吡咯烷-2-酮药效基团的化合物作为中枢神经系统药物,在增强记忆过程和减轻认知功能障碍方面显示出有希望的结果。这篇综述概述了立体中心构型与对映体的生物学特性之间的直接关系,强调了制备单一立体异构体及其比较药理学优势的方法学(Veinberg et al., 2015)。
生物液中的吡咯烷酮衍生物
分析吡咯烷酮衍生物,包括它们的生物转化趋势和主要代谢物,对于了解它们的药理学和毒理学特征至关重要。这篇综述讨论了检测这些化合物及其在生物液体中的代谢物的各种分析技术,强调了此类分析在毒理学研究中的重要性(Synbulatov et al., 2019)。
甲氧基酚的大气反应性
甲氧基酚,包括与2-[(4-甲氧基苯基)甲基]吡咯烷相关的衍生物,因其大气反应性和作为生物质燃烧示踪剂的潜力而具有重要意义。这篇综述涵盖了它们的气相、粒相和水相反应,以及二次有机气溶胶(SOA)的形成,重点介绍了这些反应的动力学、机理和环境影响。研究结果表明,需要对降解产物及其对SOA形成的贡献进行进一步的研究(Liu et al., 2022)。
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .
Mode of Action
Pyrrolidine derivatives have been found to exhibit various modes of action, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Biochemical Pathways
It’s known that pyrrolidine derivatives can affect a wide range of biochemical pathways .
Result of Action
It’s known that pyrrolidine derivatives can exhibit a wide range of biological activities .
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFOPPPDHATJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407353 | |
| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66162-38-7 | |
| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
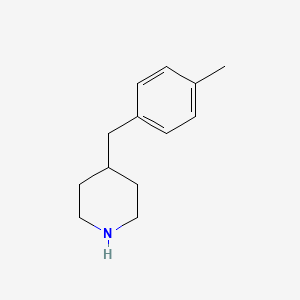


![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)
